

Application Notes and Protocols for Native Chemical Ligation at Threonine Sites

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Compound of Interest

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This document provides detailed application notes and protocols for performing chemical ligation at threonine (Thr) residues, a critical technique for the synthesis of complex proteins and peptides. Given the natural abundance of threonine, methods to form peptide bonds at this site significantly expand the flexibility of protein synthesis strategies. Two primary methodologies are covered: Serine/Threonine Ligation (STL), a direct approach using a C-terminal salicylaldehyde (SAL) ester, and a Formal Native Chemical Ligation (NCL) via a Thiol-Modified Threonine Surrogate, which adapts the principles of classical NCL.

Introduction

Native Chemical Ligation (NCL) has revolutionized the field of chemical protein synthesis by allowing the chemoselective joining of unprotected peptide fragments.^{[1][2]} The original and most common form of NCL occurs at N-terminal cysteine (Cys) residues. However, the relatively low natural abundance of cysteine can limit the choice of ligation sites.^[1] To overcome this limitation, significant research has led to the development of methods for ligation at other amino acid residues, including threonine.

Ligation at threonine can be achieved through two robust methods:

- Serine/Threonine Ligation (STL): A thiol-independent ligation that involves the reaction of a peptide with an N-terminal serine or threonine residue with another peptide bearing a C-

terminal salicylaldehyde (SAL) ester.[3][4][5][6] This method directly uses the native threonine residue.

- Formal NCL at a Thiol-Modified Threonine: This two-step approach involves the incorporation of a threonine surrogate containing a thiol group (e.g., γ -thiol threonine) at the N-terminus of a peptide.[7] This allows for a classical NCL reaction with a peptide C-terminal thioester. A subsequent desulfurization step removes the thiol group to yield the native threonine residue at the ligation junction.[7][8]

These techniques are invaluable for the synthesis of glycoproteins, post-translationally modified proteins, and other complex protein targets where strategic ligation at threonine is required.[6][7]

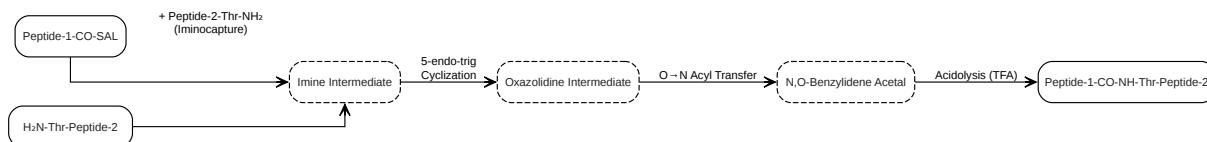
Method 1: Serine/Threonine Ligation (STL)

STL is a powerful, thiol-free method for directly joining a peptide fragment at an N-terminal threonine residue. The reaction proceeds through an imine capture mechanism, followed by intramolecular acyl transfer and subsequent acid-mediated cleavage of an acetal intermediate to reveal the native peptide bond.[3][9]

Mechanism of Serine/Threonine Ligation

The STL reaction consists of three key stages:

- Iminocapture and Cyclization: The aldehyde of the peptide-SAL ester reacts with the α -amino group of the N-terminal threonine to form an imine. The adjacent hydroxyl group of the threonine then attacks the imine carbon in a 5-endo-trig cyclization to form a more stable oxazolidine intermediate.
- O-to-N Acyl Transfer: An irreversible intramolecular 1,5-O-to-N acyl transfer occurs, forming a stable N,O-benzylidene acetal-linked peptide.[3]
- Acidolysis: The N,O-benzylidene acetal is readily cleaved under acidic conditions (e.g., trifluoroacetic acid) to reveal the final product with a native Xaa-Thr peptide bond.[9]



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Mechanism of Serine/Threonine Ligation (STL).

Data Presentation: C-Terminal Amino Acid Compatibility in STL

STL has been shown to be compatible with a wide range of C-terminal amino acids (Xaa) in the peptide-SAL ester. However, certain residues are not suitable for this ligation method. The table below summarizes the compatibility based on published studies.[3]

Compatible C-Terminal Residues (Xaa)	Incompatible C-Terminal Residues (Xaa)	Notes
Alanine (Ala)	Aspartic Acid (Asp)	Bulky β -branched amino acids (Thr, Val, Ile), which can be slow in traditional NCL, do not show significant retardation under STL conditions. [3]
Glycine (Gly)	Glutamic Acid (Glu)	The presence of an internal, unprotected Lysine residue does not significantly interfere with the ligation efficiency. [3]
Threonine (Thr)	Lysine (Lys)	
Serine (Ser)		
Valine (Val)		
Leucine (Leu)		
Isoleucine (Ile)		
Proline (Pro)		
Phenylalanine (Phe)		
Tyrosine (Tyr)		
Tryptophan (Trp)		
Cysteine (Cys)		
Methionine (Met)		
Asparagine (Asn)		
Glutamine (Gln)		
Histidine (His)		
Arginine (Arg)		

Experimental Protocol: Serine/Threonine Ligation

This protocol describes the general procedure for the ligation of a peptide with a C-terminal salicylaldehyde (SAL) ester and a peptide with an N-terminal threonine.

Materials:

- Peptide 1: C-terminally modified with a salicylaldehyde (SAL) ester.
- Peptide 2: Contains an N-terminal threonine residue.
- Ligation Buffer: Pyridine/Acetic Acid (1:1, v/v).
- Trifluoroacetic acid (TFA), 95% in H₂O.
- Solvents for HPLC purification (Acetonitrile, Water, 0.1% TFA).

Procedure:

- Peptide Preparation: Synthesize Peptide-1-SAL ester and N-terminal Threonine-Peptide-2 using standard solid-phase peptide synthesis (SPPS) methods. The SAL ester can be prepared via on-resin phenolysis.[\[10\]](#) Purify both peptides by reverse-phase HPLC and confirm their identity by mass spectrometry.
- Ligation Reaction:
 - Dissolve equimolar amounts of Peptide-1-SAL ester and Threonine-Peptide-2 in the pyridine/acetic acid ligation buffer.
 - The recommended concentration is typically between 1-5 mM for each peptide.[\[9\]](#)
 - Stir the reaction mixture at room temperature.
 - Monitor the reaction progress by LC-MS. Reaction times can vary from 2 to 20 hours, with nearly quantitative conversion often observed within 8 hours.[\[9\]\[10\]](#)
- Work-up:

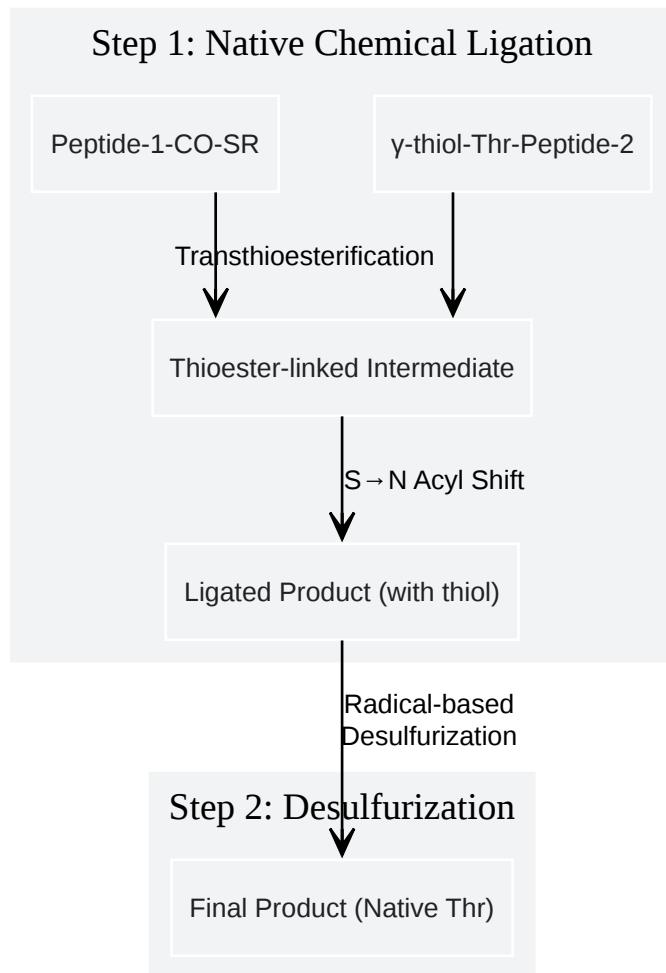
- Once the ligation is complete (as determined by the consumption of starting materials and the formation of the N,O-benzylidene acetal intermediate), remove the solvent (pyridine/acetic acid) under vacuum.
- Acidolysis (Acetal Cleavage):
 - To the crude, dried ligation product, add a solution of 95% TFA in water.[9]
 - Incubate for 10-30 minutes at room temperature. This step is rapid, with cleavage often complete in less than 5 minutes with ≥50% TFA.[9]
 - Remove the TFA by blowing a stream of nitrogen or air over the sample.
- Purification:
 - Dissolve the crude product in a suitable solvent (e.g., 50% Acetonitrile/Water).
 - Purify the final ligated peptide by preparative reverse-phase HPLC.
 - Lyophilize the pure fractions to obtain the final product as a white powder.
- Characterization: Confirm the identity and purity of the final product by analytical HPLC and mass spectrometry.

Method 2: Formal NCL via Thiol-Modified Threonine and Desulfurization

This strategy extends the principles of classical NCL to threonine sites by using a threonine amino acid surrogate that contains a thiol group. The γ -thiol threonine is a suitable surrogate that, when placed at the N-terminus of a peptide, can react with a C-terminal peptide thioester. The resulting thiol-containing ligation product is then desulfurized to yield the native threonine residue.[7]

Workflow and Mechanism

The process involves two main chemical transformations: NCL followed by desulfurization.



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Workflow for Formal NCL at Threonine.

- Native Chemical Ligation: A peptide with a C-terminal thioester (e.g., aryl thioester) undergoes a reversible transthioesterification with the thiol group of the N-terminal γ -thiol threonine surrogate. This is followed by an irreversible intramolecular S-to-N acyl shift, which forms a stable amide bond, yielding the ligated peptide with the thiol side chain.^[7]
- Desulfurization: The thiol group is removed from the ligated product, converting the surrogate residue into a native threonine. This is typically achieved using radical-based desulfurization methods.^[7]

Data Presentation: Ligation and Desulfurization Yields

The following table provides representative yields for the two-step ligation/reduction protocol to achieve formal NCL at threonine. Data is adapted from studies involving model peptides and glycopeptides.^[7]

Ligation Step (Coupling)	Yield (%)	Desulfurization Step (Reduction)	Yield (%)
Z-Gly-SPh + γ-thiol- Thr-Phe-OMe	85	Z-Gly-(γ-thiol-Thr)- Phe-OMe	92
Boc-Ala-SPh + γ-thiol- Thr-Phe-OMe	82	Boc-Ala-(γ-thiol-Thr)- Phe-OMe	90
Z-Val-SPh + γ-thiol- Thr-Phe-OMe	75	Z-Val-(γ-thiol-Thr)- Phe-OMe	88
Peptide Fragment 1 + Peptide Fragment 2	70	Ligated Peptide Intermediate	85

Yields are isolated yields after purification.

Experimental Protocol: Formal NCL at Threonine

This protocol is divided into three main parts: synthesis of the γ-thiol threonine surrogate-containing peptide, the NCL reaction, and the final desulfurization step.

Part A: Synthesis of N-terminal γ-thiol Threonine Peptide

- Surrogate Synthesis: Synthesize the Fmoc-protected γ-thiol threonine surrogate as described in the literature.^[7] This typically involves a multi-step organic synthesis route.
- SPPS: Incorporate the synthesized surrogate at the N-terminus of the desired peptide sequence using standard Fmoc-based solid-phase peptide synthesis.
- Cleavage and Purification: Cleave the peptide from the resin and deprotect the side chains using a standard TFA cocktail. Purify the crude peptide by reverse-phase HPLC and confirm its identity by mass spectrometry.

Part B: Native Chemical Ligation

Materials:

- Peptide 1: C-terminal thioester (e.g., phenyl thioester).
- Peptide 2: N-terminal γ -thiol threonine.
- Ligation Buffer: 6 M Guanidine HCl, 100 mM Phosphate buffer, pH 7.0-7.5.
- Thiol Catalyst (optional but recommended): 4-mercaptophenylacetic acid (MPAA) (20-30 mM).
- Reducing Agent: TCEP (tris(2-carboxyethyl)phosphine) (2-5 mM).

Procedure:

- Reaction Setup: Dissolve Peptide 1 and Peptide 2 in the ligation buffer to a final concentration of 1-5 mM each.
- Additives: Add TCEP to ensure the thiol on the surrogate is in its reduced state. Add the thiol catalyst (MPAA).
- Ligation: Stir the reaction at room temperature or 37°C. Monitor the reaction by LC-MS until the starting materials are consumed and the ligated product is formed.
- Purification: Purify the ligation product by reverse-phase HPLC and lyophilize. Confirm the mass of the ligated intermediate.

Part C: Radical-Based Desulfurization**Materials:**

- Ligated Peptide (containing γ -thiol threonine).
- Buffer: 6 M Guanidine HCl, 200 mM Phosphate buffer, pH 7.0.
- Radical Initiator: VA-044 or TCEP with a diboron reagent.[\[11\]](#)
- Thiol Source: TCEP (200-300 mM), Glutathione (optional).

Procedure:

- Reaction Setup: Dissolve the purified, ligated peptide in the buffer.
- Reagents: Add TCEP and the radical initiator.
- Desulfurization: Incubate the reaction at 37-42°C for 4-12 hours. The reaction should be performed under an inert atmosphere (e.g., Argon) if sensitive reagents are used.
- Monitoring: Monitor the conversion of the thiol-containing peptide to the final desulfurized product by LC-MS.
- Purification and Characterization: Once the reaction is complete, purify the final peptide product by reverse-phase HPLC. Confirm the final product's identity and purity by analytical HPLC and mass spectrometry. The final mass should correspond to the native peptide with a threonine at the ligation site.

Conclusion

The ability to perform chemical ligation at threonine residues, either directly via Serine/Threonine Ligation or through a formal NCL/desulfurization strategy, provides powerful tools for chemical biologists and drug development professionals. STL offers operational simplicity by using the native amino acid directly, while the formal NCL approach expands the traditional thioester-based ligation chemistry to threonine sites. The choice of method will depend on the specific protein target, the desired synthetic strategy, and the availability of starting materials. Both methods enable the synthesis of complex, homogeneous proteins that are often inaccessible through recombinant expression alone.

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